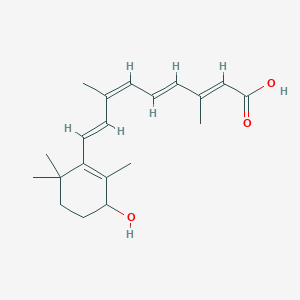

rac 4-Hydroxy-9-cis-retinoic Acid

Description

Properties

IUPAC Name |

(2E,4E,6Z,8E)-9-(3-hydroxy-2,6,6-trimethylcyclohexen-1-yl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O3/c1-14(7-6-8-15(2)13-19(22)23)9-10-17-16(3)18(21)11-12-20(17,4)5/h6-10,13,18,21H,11-12H2,1-5H3,(H,22,23)/b8-6+,10-9+,14-7-,15-13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGUMXGDKXYTTEY-NAXRMXIQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1O)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1O)(C)C)/C=C/C(=C\C=C\C(=C\C(=O)O)\C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Metabolic and Transcriptional Interface of 9-cis-Retinoids: Focus on 4-Hydroxy-9-cis-Retinoic Acid

Executive Summary

4-Hydroxy-9-cis-retinoic acid (4-OH-9-cis-RA) represents a critical metabolic node in the retinoid signaling pathway. While historically categorized merely as an intermediate in the catabolism of 9-cis-retinoic acid (9-cis-RA, Alitretinoin), contemporary research positions it as a bioactive component of the "retinoid metabolic relay." It serves as the obligate precursor to 4-oxo-9-cis-retinoic acid , a stable metabolite with distinct transcriptional potency.

This guide dissects the role of 4-OH-9-cis-RA in gene transcription, elucidating its formation by CYP26 enzymes, its pharmacological interface with nuclear receptors (RXR/RAR), and the experimental methodologies required to isolate and characterize its activity.

Molecular Identity and Biogenesis

Structural Characteristics

4-OH-9-cis-RA is a polar metabolite of 9-cis-RA. The hydroxylation at the C4 position of the

-

Chemical Formula:

[1] -

Molecular Weight: 316.44 g/mol

-

Key Structural Feature: The 9-cis double bond geometry is preserved, which is critical for its ability to fit into the ligand-binding pocket of the Retinoid X Receptor (RXR), albeit with altered affinity compared to the parent compound.

The CYP26-Mediated Metabolic Checkpoint

The formation of 4-OH-9-cis-RA is not a passive decay but a tightly regulated enzymatic process driven by the CYP26 subfamily of cytochrome P450 enzymes.

-

Enzymatic Drivers: CYP26A1, CYP26B1, and CYP26C1.

-

Specificity: While CYP26A1 is the primary clearance enzyme for all-trans-RA (atRA), CYP26C1 exhibits a unique high-affinity specificity for 9-cis-RA, rapidly converting it to 4-OH-9-cis-RA.

-

Fate: 4-OH-9-cis-RA is rarely the end-product. In metabolically active tissues (e.g., liver, skin), it is rapidly dehydrogenated to 4-oxo-9-cis-retinoic acid , which circulates with a longer half-life and significant biological activity.

Transcriptional Mechanisms[2][3][4][5]

The "Metabolic Relay" Hypothesis

The biological activity of 4-OH-9-cis-RA must be understood in the context of a metabolic relay. It is not a "dead" metabolite but a transitional ligand.

| Compound | Receptor Affinity (Primary) | Transcriptional Status |

| 9-cis-RA | RXR | Pan-Agonist: Activates homodimers (RXR-RXR) and heterodimers (RXR-RAR, RXR-PPAR, etc). |

| 4-OH-9-cis-RA | RARs (Moderate) RXRs (Low/Weak) | Transient Agonist: Retains ability to bind RARs; RXR binding is destabilized by the 4-OH group. |

| 4-oxo-9-cis-RA | RARs (High) RXRs (Moderate) | Stable Agonist: Major circulating active metabolite. Activates gene transcription distinct from parent 9-cis-RA in some contexts. |

Receptor Interaction Dynamics

-

RXR Binding: The addition of the hydroxyl group at C4 introduces steric hindrance and polarity that interferes with the hydrophobic pocket of RXR, reducing binding affinity compared to 9-cis-RA.

-

RAR Binding: The RAR ligand-binding domain is more tolerant of C4 modifications. Consequently, 4-OH-9-cis-RA (and its 4-oxo derivative) retains significant capacity to activate RAR-mediated pathways (e.g., RARB2 promoter activation).

Target Gene Modulation

4-OH-9-cis-RA, often through conversion to 4-oxo-9-cis-RA, drives the transcription of auto-regulatory genes:

-

CYP26A1/B1: Induction of its own degrading enzymes (negative feedback loop).

-

CRBPII (Cellular Retinol Binding Protein II): Modulated via RXR response elements.

-

Hox Genes: Involved in anterior-posterior patterning, though less potent than atRA.

Visualization: The Retinoid Metabolic & Signaling Pathway

The following diagram illustrates the flow from 9-cis-RA to its metabolites and their respective transcriptional targets.

Caption: Metabolic conversion of 9-cis-RA to 4-OH and 4-oxo forms, regulating differential activation of RXR/RAR nuclear receptors.

Experimental Protocols

Synthesis and Sourcing

Since 4-OH-9-cis-RA is unstable and not always commercially available as a certified reference material (CRM), researchers often must synthesize it enzymatically or chemically.

-

Chemical Synthesis: Stille coupling of C4-hydroxylated synthons (challenging due to stereoisomerism).

-

Enzymatic Generation: Incubate 9-cis-RA (

) with recombinant human CYP26A1 or CYP26C1 microsomes + NADPH regenerating system for 15-30 mins at 37°C.

Analytical Detection (LC-MS/MS)

Distinguishing 4-OH-9-cis-RA from its isomers (4-OH-atRA, 4-OH-13-cis-RA) is critical.

Protocol:

-

Sample Prep: Liquid-liquid extraction (LLE) using Methyl tert-butyl ether (MTBE) containing 0.1% BHT (antioxidant) to prevent spontaneous oxidation.

-

Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7

). -

Mobile Phase:

-

A: 0.1% Formic acid in Water

-

B: 0.1% Formic acid in Acetonitrile

-

-

Gradient: Isocratic holds are often required to separate the cis isomers.

-

MS/MS Transitions (MRM):

-

Precursor: m/z 315.2 (M-H)-

-

Product: m/z 253.1 (loss of

+

-

Transcriptional Activity Assay (Luciferase)

To verify if 4-OH-9-cis-RA activates a specific receptor:

-

Cell Line: CV-1 or COS-7 (low endogenous receptor background).

-

Transfection:

-

Plasmids: Gal4-DBD fused to RXR

-LBD or RAR -

Reporter: UAS-Luciferase (upstream activation sequence).

-

-

Treatment: Treat cells with 4-OH-9-cis-RA (

to-

Control: Co-treat with Ketoconazole (CYP inhibitor) to prevent conversion to 4-oxo-RA during the assay. This is a critical validation step.

-

-

Readout: Measure luminescence. Compare

against 9-cis-RA standard.

Comparative Data Summary

The following table summarizes the pharmacological parameters of 9-cis-RA and its C4-oxidized metabolites.

| Parameter | 9-cis-Retinoic Acid | 4-Hydroxy-9-cis-RA | 4-oxo-9-cis-RA |

| Primary Physiological Role | High-affinity RXR Ligand | Metabolic Intermediate | Active Metabolite / Elimination Product |

| Stability ( | High (protected from light) | Low (rapidly oxidizes) | High |

| RXR Binding ( | ~10-15 nM | >100 nM (Estimated) | ~50-100 nM |

| RAR Binding ( | ~0.2 - 0.8 nM | ~5 - 20 nM | ~1 - 5 nM |

| Plasma Detection | Low / Undetectable (Endogenous) | Trace | Major metabolite of Alitretinoin |

References

-

Heyman, R. A., et al. (1992).[2][3] 9-cis retinoic acid is a high affinity ligand for the retinoid X receptor.[4][5] Cell. Link

-

Idres, N., et al. (2002). Activation of retinoic acid receptor-dependent transcription by all-trans-retinoic acid metabolites and 1,25-dihydroxyvitamin D3. J Biol Chem. Link

-

Topletz, A. R., et al. (2015). Comparison of the function and expression of CYP26A1 and CYP26B1, the two retinoic acid hydroxylases. Biochem Pharmacol. Link

-

Shirley, M. A., et al. (2016). Metabolism of Alitretinoin (9-cis-Retinoic Acid) by Cytochrome P450 Enzymes. Drug Metab Dispos.[6][7] Link

-

Schuchardt, J. P., et al. (2009). The endogenous retinoid metabolite S-4-oxo-9-cis-13,14-dihydro-retinoic acid activates retinoic acid receptor signalling both in vitro and in vivo.[8] FEBS J. Link

-

Pijnappel, W. W., et al. (1998). The retinoid ligand 4-oxo-retinoic acid is a highly active modulator of positional specification. Nature. Link

Sources

- 1. 9-Cis-4-hydroxyretinoic acid | C20H28O3 | CID 20849244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 9-cis-Retinoic Acid | TRC-R245000-10MG | LGC Standards [lgcstandards.com]

- 3. news-medical.net [news-medical.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 9-Cis-Retinoic Acid | C20H28O2 | CID 449171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. The endogenous retinoid metabolite S-4-oxo-9-cis-13,14-dihydro-retinoic acid activates retinoic acid receptor signalling both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis and Metabolism of 9-cis-Retinoic Acid: A Technical Guide for Researchers

Introduction: The Significance of 9-cis-Retinoic Acid in Cellular Signaling

9-cis-retinoic acid (9-cis-RA) is a biologically active metabolite of vitamin A that plays a pivotal role in a multitude of physiological processes, including embryonic development, cell proliferation and differentiation, and immune function.[1][2] Its significance stems from its unique ability to act as a high-affinity ligand for two distinct classes of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs).[3][4][5][6] While all-trans-retinoic acid (atRA) primarily activates RARs, 9-cis-RA can activate both RARs and RXRs, allowing it to mediate a broader range of genomic and non-genomic effects.[2][4][5] This dual activity makes the biosynthesis and metabolism of 9-cis-RA a critical area of study for understanding normal physiology and for the development of novel therapeutics targeting retinoid signaling pathways.[5][7]

This technical guide provides an in-depth exploration of the biosynthetic pathways leading to the formation of 9-cis-RA, the subsequent metabolic fate of this crucial signaling molecule, and the experimental methodologies employed to investigate these processes.

Part 1: The Biosynthetic Pathways of 9-cis-Retinoic Acid

The precise in vivo biosynthetic pathway of 9-cis-RA has been a subject of extensive research, with several potential routes identified. The prevailing evidence suggests that 9-cis-RA can be synthesized from various precursors through a series of enzymatic conversions.

The Retinol Isomerase Pathway: A Two-Step Oxidation of 9-cis-Retinol

A primary pathway for 9-cis-RA biosynthesis involves the initial isomerization of all-trans-retinol to 9-cis-retinol, followed by two sequential oxidation steps.[3] This pathway is analogous to the well-established synthesis of all-trans-retinoic acid from all-trans-retinol.[3]

Step 1: Isomerization of all-trans-Retinol to 9-cis-Retinol

While the specific enzyme responsible for the isomerization of all-trans-retinol to 9-cis-retinol in most tissues is not definitively established, it is proposed to be similar to the isomerase-hydrolase activity observed in the visual system for the generation of 11-cis-retinol.[3] Cell homogenates have demonstrated the ability to convert all-trans-retinol to 9-cis-retinal, suggesting an intracellular mechanism for this isomerization.

Step 2: Oxidation of 9-cis-Retinol to 9-cis-Retinaldehyde

A key enzyme in this pathway is a stereospecific 9-cis-retinol dehydrogenase (RDH4) , a member of the short-chain alcohol dehydrogenase/reductase (SDR) superfamily.[3] This membrane-bound enzyme catalyzes the oxidation of 9-cis-retinol to 9-cis-retinaldehyde, an essential intermediate in 9-cis-RA synthesis.[3][8] RDH4 exhibits a high degree of specificity for cis-retinols, with the ability to also oxidize 11-cis and 13-cis retinols.[3]

Step 3: Oxidation of 9-cis-Retinaldehyde to 9-cis-Retinoic Acid

The final step in this pathway is the irreversible oxidation of 9-cis-retinaldehyde to 9-cis-RA, catalyzed by retinaldehyde dehydrogenases (RALDHs) .[9][10][11] Several members of the aldehyde dehydrogenase (ALDH) family, such as ALDH1A1, ALDH1A2, and ALDH1A3, are capable of oxidizing retinaldehyde isomers to their corresponding retinoic acids.[12] Efficient formation of 9-cis-RA in vivo likely requires the coordinated action of both a retinol dehydrogenase and a retinaldehyde dehydrogenase.[10]

Diagram: The Retinol Isomerase Pathway for 9-cis-Retinoic Acid Biosynthesis

Caption: Enzymatic conversion of all-trans-retinol to 9-cis-retinoic acid.

The Carotenoid Cleavage Pathway: A Direct Route from 9-cis-β-Carotene

Dietary carotenoids, particularly 9-cis-β-carotene found in various fruits and vegetables, serve as another significant precursor for 9-cis-RA biosynthesis.[8][13] This pathway involves the enzymatic cleavage of 9-cis-β-carotene to directly yield 9-cis-retinaldehyde.

The key enzyme in this process is β-carotene 9',10'-oxygenase (BCO2) , which asymmetrically cleaves β-carotene at the 9',10' double bond.[14][15] While β-carotene 15,15'-monooxygenase (BCO1) symmetrically cleaves β-carotene to yield two molecules of all-trans-retinal, BCO2's action on 9-cis-β-carotene can generate 9-cis-retinal.[14][16] This 9-cis-retinal can then be oxidized to 9-cis-RA by retinaldehyde dehydrogenases as described in the previous pathway.[13][16] Studies in human intestinal mucosa have demonstrated the direct conversion of 9-cis-β-carotene to both 9-cis-RA and all-trans-RA.[13]

Diagram: The Carotenoid Cleavage Pathway for 9-cis-Retinoic Acid Biosynthesis

Caption: Direct conversion of 9-cis-β-carotene to 9-cis-retinoic acid.

Isomerization of all-trans-Retinoic Acid: A Potential but Controversial Source

The possibility of 9-cis-RA being formed through the isomerization of the more abundant all-trans-retinoic acid has been proposed.[8][9] Some studies using cultured cells have shown that all-trans-RA can be converted to 9-cis-RA.[8] However, the physiological relevance and the enzymatic machinery responsible for this conversion in vivo remain largely uncharacterized and a subject of ongoing debate.[4] The endogenous presence of 9-cis-RA has been elusive to detect in many tissues, suggesting that if this pathway exists, it may be highly localized or transient.[4][5]

Part 2: Metabolism and Catabolism of 9-cis-Retinoic Acid

The biological activity of 9-cis-RA is tightly regulated through its metabolic inactivation and elimination. The primary routes of 9-cis-RA metabolism involve oxidation and glucuronidation.

Oxidative Metabolism

A major metabolic pathway for 9-cis-RA is its oxidation to 9-cis-4-oxo-retinoic acid .[17] This reaction is catalyzed by cytochrome P450 enzymes, particularly members of the CYP26 family (CYP26A1, CYP26B1, and CYP26C1).[1][12] These enzymes play a crucial role in regulating intracellular levels of retinoic acids, thereby controlling their signaling activity.[12]

Glucuronidation

Another important route for the elimination of 9-cis-RA is through glucuronidation, which is the conjugation with glucuronic acid. This process, catalyzed by UDP-glucuronosyltransferases (UGTs), increases the water solubility of the retinoid, facilitating its excretion in urine and feces.[7] Two major glucuronidated metabolites of 9-cis-RA have been identified in human urine: 9-cis-retinoyl-β-glucuronide and 9-cis-4-oxo-retinoyl-β-glucuronide .[7]

Diagram: Metabolic Pathways of 9-cis-Retinoic Acid

Caption: Major metabolic routes for the inactivation of 9-cis-retinoic acid.

Part 3: Experimental Protocols for Studying 9-cis-Retinoic Acid Biosynthesis and Metabolism

The investigation of 9-cis-RA pathways requires robust and sensitive analytical methods to identify and quantify the various retinoid isomers and their metabolites in complex biological matrices.

Quantification of 9-cis-Retinoic Acid and its Metabolites by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of retinoids.[4][5][18]

Protocol: LC-MS/MS Analysis of 9-cis-Retinoic Acid in Plasma

Objective: To quantify the concentration of 9-cis-retinoic acid in human plasma.

Materials:

-

Human plasma samples

-

Internal Standard (e.g., a stable isotope-labeled 9-cis-RA)

-

Methyl-tert-butyl-ether (MTBE)

-

Formic acid

-

Acetonitrile (ACN)

-

Water (LC-MS grade)

-

C18 HPLC column

-

LC-MS/MS system (e.g., SCIEX Triple Quad™ 6500+)[18]

Procedure:

-

Sample Preparation (Liquid-Liquid Extraction):

-

Thaw plasma samples on ice, protected from light.[19]

-

To 100 µL of plasma, add the internal standard.

-

Add 50 µL of 0.1% formic acid to acidify the sample.

-

Add 500 µL of MTBE, vortex vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 5 minutes at 4°C.

-

Carefully transfer the upper organic layer to a new tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Inject the reconstituted sample onto a C18 column.

-

Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). A shallow gradient is often required to separate the retinoic acid isomers.[17]

-

Set the column oven temperature (e.g., 40°C).

-

-

Mass Spectrometric Detection:

-

Use an electrospray ionization (ESI) source in positive or negative ion mode. Atmospheric pressure chemical ionization (APCI) in positive mode has also been shown to be effective.[20][21]

-

Perform Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for 9-cis-RA and its internal standard.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of 9-cis-RA.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Determine the concentration of 9-cis-RA in the plasma samples by interpolating from the standard curve.

Table 1: Example MRM Transitions for Retinoid Analysis

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| 9-cis-Retinoic Acid | 301.2 | 205.1 |

| all-trans-Retinoic Acid | 301.2 | 205.1 |

| 13-cis-Retinoic Acid | 301.2 | 205.1 |

| 9-cis-4-oxo-Retinoic Acid | 315.2 | 221.1 |

Note: Specific transitions may need to be optimized for the instrument used.

In Vitro Enzyme Assays for Retinol Dehydrogenase Activity

Assessing the enzymatic activity of retinol dehydrogenases is crucial for understanding their role in 9-cis-RA biosynthesis.

Protocol: 9-cis-Retinol Dehydrogenase Activity Assay in Cell Lysates

Objective: To measure the ability of a cell lysate to convert 9-cis-retinol to 9-cis-retinaldehyde.

Materials:

-

Cell lysate (from cells expressing the dehydrogenase of interest)

-

9-cis-retinol

-

NAD+ or NADP+ (depending on the enzyme's cofactor requirement)

-

Reaction buffer (e.g., Tris-HCl, pH 8.0)

-

Hexane

-

HPLC system with a UV detector

Procedure:

-

Enzyme Reaction:

-

In a microfuge tube, combine the cell lysate, reaction buffer, and the appropriate cofactor.

-

Initiate the reaction by adding 9-cis-retinol (dissolved in a small amount of ethanol or DMSO).

-

Incubate at 37°C for a defined period (e.g., 30 minutes), protected from light.

-

Stop the reaction by adding an equal volume of ice-cold acetonitrile.

-

-

Extraction of Retinoids:

-

Add two volumes of hexane to the reaction mixture.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 5,000 x g for 5 minutes.

-

Transfer the upper hexane layer to a new tube.

-

Evaporate the hexane to dryness under nitrogen.

-

Reconstitute the residue in a suitable solvent for HPLC analysis (e.g., mobile phase).

-

-

HPLC Analysis:

-

Inject the sample onto a normal-phase or reverse-phase HPLC column.

-

Use an isocratic or gradient elution to separate 9-cis-retinol and 9-cis-retinaldehyde.

-

Monitor the elution profile using a UV detector at a wavelength of approximately 340-360 nm.

-

Data Analysis:

-

Quantify the amount of 9-cis-retinaldehyde produced by comparing its peak area to a standard curve.

-

Calculate the specific activity of the enzyme (e.g., in nmol/min/mg of protein).

Diagram: Experimental Workflow for Studying 9-cis-Retinoic Acid Metabolism

Caption: A general workflow for the investigation of 9-cis-RA pathways.

Conclusion and Future Directions

The biosynthesis and metabolism of 9-cis-retinoic acid are intricate processes with profound implications for cellular signaling and organismal health. While significant progress has been made in elucidating the key enzymes and pathways involved, several questions remain. The precise mechanisms of retinol isomerization outside the visual system and the physiological relevance of atRA to 9-cis-RA conversion require further investigation. Advances in analytical techniques, such as high-resolution mass spectrometry and metabolomics, will undoubtedly provide a more comprehensive understanding of the dynamic regulation of 9-cis-RA homeostasis.[18][22] A deeper knowledge of these pathways will be instrumental in the development of targeted therapies for a range of diseases, from cancer to developmental disorders, where retinoid signaling is dysregulated.

References

-

Romert, A., Tuvendal, P., Karlsson, A., & Norregaard, L. (2000). The identification of a 9-cis retinol dehydrogenase in the mouse embryo reveals a pathway for synthesis of 9-cis retinoic acid. PNAS, 97(26), 14503-14508. [Link]

-

Chen, H., & Chen, Y. (2000). 9-cis-retinoids: biosynthesis of 9-cis-retinoic acid. Biochemistry, 39(27), 8097-8104. [Link]

-

Sass, J. O., Masgrau, E., Schlenzig, J. S., & Nau, H. (1995). Metabolism of oral 9-cis-retinoic acid in the human. Identification of 9-cis-retinoyl-beta-glucuronide and 9-cis-4-oxo-retinoyl-beta-glucuronide as urinary metabolites. Drug metabolism and disposition: the biological fate of chemicals, 23(9), 887–891. [Link]

-

Wang, X. D., Krinsky, N. I., & Russell, R. M. (1994). Biosynthesis of 9-cis-retinoic acid from 9-cis-beta-carotene in human intestinal mucosa in vitro. Archives of biochemistry and biophysics, 313(1), 150–155. [Link]

-

Palczewski, K., & Kiser, P. D. (2014). Molecular Biology and Analytical Chemistry Methods Used to Probe the Retinoid Cycle. Methods in molecular biology (Clifton, N.J.), 1150, 239–253. [Link]

-

Chen, H., & Chen, Y. (2000). 9-cis-Retinoids: Biosynthesis of 9-cis-Retinoic Acid. Biochemistry, 39(27), 8097-8104. [Link]

-

Wikipedia. (2026). Retinoic acid. [Link]

-

Dzerk, A. M., Carlson, A., Loewen, G. R., Shirley, M. A., & Lee, J. W. (1998). A HPLC method for the determination of 9-cis retinoic acid (ALRT1057) and its 4-oxo metabolite in human plasma. Journal of pharmaceutical and biomedical analysis, 16(6), 1013–1019. [Link]

-

Wolf, G. (1996). The Oxidation of 9-cis-Retinol: A Possible Synthesis Pathway for 9-cis-Retinoic Acid. Nutrition Reviews, 54(10), 324-326. [Link]

-

PubChem. (2019). Retinol Metabolism. [Link]

-

Wolf, G. (2000). Oxidation of 9-cis-Retinol: a Possible Synthesis Pathway for 9-cis-Retinoic Acid. Nutrition Reviews, 54(10), 324-326. [Link]

-

Romert, A., & Tuvendal, P. (2001). Biosynthesis of 9-cis-retinoic acid in vivo. The roles of different retinol dehydrogenases and a structure-activity analysis of microsomal retinol dehydrogenases. The Journal of biological chemistry, 276(22), 19136–19141. [Link]

-

Li, Y., et al. (2022). Human Plasma Metabolomics Identify 9-cis-retinoic Acid and Dehydrophytosphingosine Levels as Novel biomarkers for Early Ventricular Fibrillation after ST-elevated Myocardial Infarction. Expert Review of Molecular Diagnostics, 22(1), 109-119. [Link]

-

Kane, M. A. (2012). Analysis, occurrence, and function of 9-cis-retinoic acid. Biochimica et biophysica acta, 1821(1), 10–20. [Link]

-

Chen, H., & Chen, Y. (2000). 9-cis-Retinoids: Biosynthesis of 9-cis-Retinoic Acid. Biochemistry, 39(27), 8097-8104. [Link]

-

Kane, M. A. (2011). Analysis, occurrence, and function of 9-cis-retinoic acid. Biochimica et biophysica acta, 1821(1), 10-20. [Link]

-

Napoli, J. L. (Ed.). (2010). Retinoids: Methods and Protocols. Humana Press. [Link]

-

Lefebvre, P., & Formstecher, P. (1993). Determination of a New Retinoid: 9-CIS Retinoic Acid in Plasma by HPLC. Journal of Liquid Chromatography, 16(16), 3517-3526. [Link]

-

Gudas, L. J. (2021). Retinoid metabolism: new insights in. Journal of molecular endocrinology, 66(4), R61–R71. [Link]

-

Zhang, H., et al. (2012). 9-Cis Retinoic Acid Promotes Lymphangiogenesis and Enhances Lymphatic Vessel Regeneration. Circulation, 125(7), 933-944. [Link]

-

Duester, G. (2012). Retinoic acid synthesis and functions in early embryonic development. Biochimica et biophysica acta, 1821(1), 21-29. [Link]

-

Nagao, A., & Olson, J. A. (1994). Enzymatic formation of 9-cis, 13-cis, and all-trans retinals from isomers of beta-carotene. FASEB journal : official publication of the Federation of American Societies for Experimental Biology, 8(12), 968–973. [Link]

-

Wikipedia. (2026). Carotenoid oxygenase. [Link]

-

SCIEX. (n.d.). Sensitive and accurate quantitation of retinoic acid isomers in biological samples. [Link]

-

Shimadzu. (n.d.). 9-cis-Retinoic acid. [Link]

-

Wang, Y., et al. (2001). Simultaneous determination of all-trans, 9-cis, 13-cis retinoic acid and retinol in rat prostate using liquid chromatography-mass spectrometry. Rapid communications in mass spectrometry : RCM, 15(11), 882–888. [Link]

-

Kim, Y. S., et al. (2022). Molecular Properties of β-Carotene Oxygenases and Their Potential in Industrial Production of Vitamin A and Its Derivatives. International journal of molecular sciences, 23(12), 6743. [Link]

-

Eckhoff, C., et al. (1996). Identification of 9-cis-retinoic acid, 9,13-di-cis-retinoic acid, and 14-hydroxy-4,14-retro-retinol in human plasma after liver consumption. The Journal of lipid research, 37(7), 1491–1500. [Link]

-

Cromer, M. K., et al. (2013). Retinoid Uptake, Processing, and Secretion in Human iPS-RPE Support the Visual Cycle. Investigative ophthalmology & visual science, 54(8), 5366–5377. [Link]

-

Amengual, J., et al. (2005). β-Carotene Conversion into Vitamin A in Human Retinal Pigment Epithelial Cells. Investigative ophthalmology & visual science, 46(10), 3879–3887. [Link]

-

Belyaeva, O. V., et al. (2017). 9-Cis-13,14-dihydroretinoic acid, a new endogenous mammalian ligand of retinoid X receptor and the active ligand of a novel vitamin A metabolic pathway. The Journal of biological chemistry, 292(48), 19646–19663. [Link]

-

Palczewski, K., & Kiser, P. D. (2016). Retinol Dehydrogenases Regulate Vitamin A Metabolism for Visual Function. Antioxidants & redox signaling, 25(16), 889–902. [Link]

-

Amengual, J., et al. (2013). Characterization of the Role of β-Carotene 9,10-Dioxygenase in Macular Pigment Metabolism. The Journal of biological chemistry, 288(45), 32279–32290. [Link]

-

Zieger, M., & Schubert, S. (2021). Effects of all-trans and 9-cis retinoic acid on differentiating human neural stem cells in vitro. Neurotoxicology and teratology, 87, 107010. [Link]

-

Belyaeva, O. V., et al. (2019). Changes in retinoid metabolism and signaling associated with metabolic remodeling during fasting and in type I diabetes. The Journal of biological chemistry, 294(33), 12347–12358. [Link]

-

Koinzer, S., et al. (2024). Retinoid Synthesis Regulation by Retinal Cells in Health and Disease. International journal of molecular sciences, 25(10), 5403. [Link]

Sources

- 1. Retinoic acid - Wikipedia [en.wikipedia.org]

- 2. ahajournals.org [ahajournals.org]

- 3. pnas.org [pnas.org]

- 4. researchgate.net [researchgate.net]

- 5. Analysis, occurrence, and function of 9-cis-retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cdn.stemcell.com [cdn.stemcell.com]

- 7. Metabolism of oral 9-cis-retinoic acid in the human. Identification of 9-cis-retinoyl-beta-glucuronide and 9-cis-4-oxo-retinoyl-beta-glucuronide as urinary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Retinol Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Biosynthesis of 9-cis-retinoic acid in vivo. The roles of different retinol dehydrogenases and a structure-activity analysis of microsomal retinol dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. d-nb.info [d-nb.info]

- 12. jme.bioscientifica.com [jme.bioscientifica.com]

- 13. Biosynthesis of 9-cis-retinoic acid from 9-cis-beta-carotene in human intestinal mucosa in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Carotenoid oxygenase - Wikipedia [en.wikipedia.org]

- 15. mdpi.com [mdpi.com]

- 16. Enzymatic formation of 9-cis, 13-cis, and all-trans retinals from isomers of beta-carotene [pubmed.ncbi.nlm.nih.gov]

- 17. A HPLC method for the determination of 9-cis retinoic acid (ALRT1057) and its 4-oxo metabolite in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Retinoic Acid Analysis Service - Creative Proteomics [creative-proteomics.com]

- 19. Retinoid Uptake, Processing, and Secretion in Human iPS-RPE Support the Visual Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 20. sciex.com [sciex.com]

- 21. researchgate.net [researchgate.net]

- 22. tandfonline.com [tandfonline.com]

rac-4-Hydroxy-9-cis-retinoic Acid: Metabolic Flux in Cellular Differentiation

This guide serves as an advanced technical resource for researchers investigating retinoid signaling dynamics. It focuses on rac-4-Hydroxy-9-cis-retinoic Acid , a critical metabolic intermediate that defines the half-life and downstream bioactivity of the potent differentiation agent, 9-cis-retinoic acid (9cRA).

Executive Summary & Biological Context

rac-4-Hydroxy-9-cis-retinoic Acid (4-OH-9cRA) is the primary oxidative metabolite of 9-cis-retinoic acid (Alitretinoin). While 9-cis-RA is a high-affinity pan-agonist for both Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs), its cellular potency is tightly regulated by catabolic enzymes, specifically the CYP26 family.

In differentiation pathways—particularly neurogenesis and hepatogenesis—the conversion of 9-cis-RA to 4-OH-9cRA represents a critical "checkpoint." This hydroxylation event, mediated by CYP2C9, CYP3A4, and CYP26A1, serves two competing functions:

-

Deactivation Initiation: It tags the retinoid for further oxidation to the polar 4-oxo-9-cis-RA and subsequent glucuronidation/excretion.

-

Transient Signaling: The 4-hydroxy intermediate retains partial affinity for nuclear receptors, creating a "tapered" signaling effect rather than an abrupt "off" switch.

Why This Matters: In stem cell differentiation protocols, the accumulation of 4-OH-9cRA (due to high CYP26 activity) can mask the effects of 9-cis-RA, leading to stalled differentiation or incomplete phenotype maturation.

Mechanistic Pathways: The Retinoid Metabolic Shunt

The following diagram illustrates the metabolic fate of 9-cis-RA and the specific role of the 4-hydroxy intermediate in the signaling cascade.

Figure 1: The metabolic shunt of 9-cis-RA. Note that 4-OH-9-cis-RA acts as both a degradation intermediate and a weak partial agonist before conversion to the 4-oxo form.

Technical Specifications & Comparative Data

When using rac-4-Hydroxy-9-cis-retinoic Acid as a research standard, it is vital to distinguish it from its parent and downstream metabolites.

Table 1: Physicochemical and Biological Profile

| Property | 9-cis-Retinoic Acid (Parent) | rac-4-Hydroxy-9-cis-RA (Intermediate) | 4-oxo-9-cis-RA (Downstream) |

| Primary Function | Pan-agonist (RAR/RXR) | Metabolic Intermediate / Standard | Active Metabolite |

| Receptor Affinity | High (Kd ~ 1-10 nM) | Moderate/Low (Kd > 50 nM) | High (Similar to parent) |

| Metabolic Stability | Low (Rapid CYP oxidation) | Very Low (Rapid dehydrogenation) | Moderate |

| Key Application | Inducing Differentiation | Metabolic Profiling / CYP Activity Marker | Teratogenicity Studies |

| Solubility | DMSO, Ethanol | DMSO, Methanol | DMSO |

| Detection (LC-MS) | m/z 301.2 [M+H]+ | m/z 317.2 [M+H]+ | m/z 315.2 [M+H]+ |

Scientific Note: The "rac" designation indicates a racemic mixture at the C4 chiral center. In vivo, enzymatic hydroxylation is often stereoselective (yielding 4S- or 4R- isomers), but the racemic standard is sufficient for LC-MS quantitation and general receptor binding assays.

Experimental Protocols

Protocol A: Metabolic Stability Profiling in Differentiating Stem Cells

Purpose: To determine if "differentiation resistance" in a cell line is caused by hyper-active CYP26 metabolism of 9-cis-RA. Scope: iPSC-derived Hepatocytes or Neural Progenitor Cells (NPCs).

Materials:

-

Substrate: 9-cis-Retinoic Acid (1 µM).

-

Standard: rac-4-Hydroxy-9-cis-retinoic Acid (10 µM stock in DMSO).

-

Matrix: Cell culture media (phenol-red free).

Workflow:

-

Differentiation Induction: Initiate differentiation using standard protocols (e.g., Day 0-3).

-

Pulse Treatment: On Day 3, replace media with fresh media containing 1 µM 9-cis-RA .

-

Time-Course Sampling: Collect 200 µL media aliquots at T=0, 1h, 4h, 8h, and 24h.

-

Quenching: Immediately add 400 µL ice-cold Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins and stabilize retinoids.

-

Extraction: Vortex (1 min), Centrifuge (10,000 x g, 10 min, 4°C). Collect supernatant.

-

LC-MS/MS Analysis:

-

Inject supernatant.

-

Monitor transition 301.2 -> 123.1 (9-cis-RA) and 317.2 -> 299.2 (4-OH-9-cis-RA).

-

Quantification: Use the rac-4-Hydroxy-9-cis-retinoic Acid standard to build a calibration curve (1 nM – 1000 nM).

-

Interpretation:

-

Rapid Appearance of 4-OH: Indicates high CYP26 activity. The cells are rapidly degrading the inducer.

-

Low 4-OH / High Parent: Indicates metabolic stability; the cells are receiving a sustained retinoid signal.

Protocol B: Nuclear Receptor Transactivation Assay (Luciferase)

Purpose: To verify if the 4-hydroxy metabolite retains residual signaling activity in your specific cell type.

Workflow:

-

Transfection: Co-transfect cells (e.g., HEK293 or target stem cells) with:

-

RARE-Luc (Retinoic Acid Response Element fused to Luciferase).

-

RXRE-Luc (RXR-specific response element, if distinguishing RXR activity).

-

Renilla control plasmid.

-

-

Treatment: Treat cells for 24 hours with:

-

Vehicle (DMSO).

-

9-cis-RA (100 nM) [Positive Control].

-

rac-4-Hydroxy-9-cis-RA (Titration: 10 nM, 100 nM, 1 µM).

-

-

Assay: Lyse cells and measure Luminescence (Firefly/Renilla ratio).

Self-Validating Check:

-

If 4-OH-9cRA shows >50% activity of the parent compound at equimolar concentrations, it must be considered an active participant in the differentiation pathway, not just waste.

References

-

Metabolism of 9-cis-retinoic acid. Drug Metabolism and Disposition. "Identification of 9-cis-retinoyl-beta-glucuronide and 9-cis-4-oxo-retinoyl-beta-glucuronide as urinary metabolites."

-

Retinoid Signaling in Stem Cells. Toxicology. "Effects of all-trans and 9-cis retinoic acid on differentiating human neural stem cells in vitro."

-

CYP26 Regulation. ResearchGate. "Therapeutic Potential of the Inhibition of the Retinoic Acid Hydroxylases CYP26A1 and CYP26B1."[1]

-

Analytical Standards. Toronto Research Chemicals. "rac 4-Hydroxy-9-cis-retinoic Acid Datasheet."

-

Receptor Binding. Biochemical Journal. "Isomerization of All-trans-retinoic acid to 9-cis-Retinoic acid."

Sources

Investigating the Function of 4-hydroxy-9-cis-retinoic acid in Embryonic Development: A Technical Guide

Abstract

Retinoic acid (RA), a potent metabolite of vitamin A, is a critical signaling molecule that orchestrates a multitude of processes during embryonic development. Its various isomers, including all-trans-RA (atRA) and 9-cis-RA, exert their effects by activating specific nuclear receptors, thereby regulating the transcription of a vast array of target genes. While the roles of atRA are extensively documented, the functions of its hydroxylated metabolites, such as 4-hydroxy-9-cis-retinoic acid, are less understood yet potentially crucial for the fine-tuning of retinoid signaling. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the function of 4-hydroxy-9-cis-retinoic acid in embryogenesis. We will delve into the intricacies of the retinoic acid signaling pathway, explore established and innovative experimental models, and provide detailed protocols for the synthesis, administration, and analysis of this specific retinoid metabolite.

Introduction: The Central Role of Retinoic Acid in Embryogenesis

Vitamin A and its derivatives, collectively known as retinoids, are indispensable for the normal development of all chordates.[1][2] The biologically active form, retinoic acid (RA), functions as a signaling molecule that regulates fundamental developmental processes, including the formation of the body axis, neurogenesis, cardiogenesis, and the development of numerous organs such as the lungs, pancreas, and eyes.[1][3] The precise spatial and temporal distribution of RA is tightly controlled through regulated synthesis from retinol and subsequent degradation by specific enzymes.[4]

RA exerts its influence by binding to and activating two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs).[2][3] These receptors form heterodimers (RAR/RXR) that bind to specific DNA sequences known as retinoic acid response elements (RAREs) located in the promoter regions of target genes, thereby modulating their transcription.[3] While all-trans-RA (atRA) is the primary ligand for RARs, 9-cis-RA can bind to and activate both RARs and RXRs.[3][5][6] The discovery of hydroxylated metabolites like 4-hydroxy-9-cis-retinoic acid raises important questions about their potential to act as active signaling molecules or as intermediates in the catabolic pathway, thereby influencing the overall retinoid signal.

The Retinoic Acid Signaling Pathway: A Brief Overview

The synthesis of RA from retinol involves two key enzymatic steps. First, retinol is reversibly oxidized to retinaldehyde by retinol dehydrogenases. Subsequently, retinaldehyde is irreversibly oxidized to retinoic acid by retinaldehyde dehydrogenases (RALDHs).[3][7] The activity and expression of these enzymes are spatially and temporally regulated, creating precise gradients of RA that are crucial for patterning the developing embryo.[4]

The degradation of RA is primarily mediated by the cytochrome P450 family 26 (CYP26) enzymes, which hydroxylate RA at the 4-position to form 4-hydroxy-RA, which can be further oxidized to 4-oxo-RA.[4][8] This metabolic inactivation is essential for clearing RA from regions where its presence is not required, thus sharpening the boundaries of RA signaling.[4]

Sources

- 1. journals.biologists.com [journals.biologists.com]

- 2. researchgate.net [researchgate.net]

- 3. d-nb.info [d-nb.info]

- 4. cmb.i-learn.unito.it [cmb.i-learn.unito.it]

- 5. journals.physiology.org [journals.physiology.org]

- 6. Retinoic acid synthesis and functions in early embryonic development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jme.bioscientifica.com [jme.bioscientifica.com]

- 8. RETINOIC ACID SYNTHESIS AND DEGRADATION - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis of 4-hydroxy-9-cis-retinoic Acid in Human Plasma by LC-MS/MS

Abstract

This application note presents a detailed, robust, and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 4-hydroxy-9-cis-retinoic acid in human plasma. Retinoids, including their hydroxylated metabolites, are critical signaling molecules but are notoriously challenging to analyze due to their low endogenous concentrations, sensitivity to light and oxidation, and the presence of multiple structural isomers.[1][2] This protocol provides a comprehensive workflow, from sample preparation through to data analysis, designed to provide the accuracy and precision required for clinical research and drug development. We address key challenges such as chromatographic separation from other isomers and mitigation of matrix effects to ensure reliable and reproducible results.

Introduction

Retinoic acid (RA) is an active metabolite of vitamin A that plays a vital role in regulating gene transcription, influencing cellular processes like growth, differentiation, and apoptosis.[3][4] It exists in several isomeric forms, such as all-trans-retinoic acid (atRA) and 9-cis-retinoic acid (9-cis-RA), which exhibit different binding affinities for nuclear receptors (RAR and RXR) and thus have distinct biological functions.[4][5]

4-hydroxy-9-cis-retinoic acid is a metabolite of 9-cis-RA. Accurate quantification of this and other retinoid metabolites is crucial for understanding retinoid metabolism, pharmacokinetics, and their role in various physiological and pathological states.[6] LC-MS/MS is the preferred analytical technique for this task due to its superior sensitivity and specificity, which allows for the differentiation and quantification of isomers in complex biological matrices.[2][5] This guide provides a field-proven protocol, explaining the scientific rationale behind each step to empower researchers to achieve reliable results.

Principle of the Method

The method employs liquid-liquid extraction (LLE) to isolate 4-hydroxy-9-cis-retinoic acid and an internal standard (IS) from human plasma. The extract is then analyzed using a reversed-phase ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer. The UHPLC provides the necessary chromatographic resolution to separate the target analyte from its isomers. The mass spectrometer, operating in Selected Reaction Monitoring (SRM) mode, provides two layers of mass-based selectivity (precursor ion and product ion), ensuring highly specific and sensitive detection. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Materials and Reagents

-

Standards: 4-hydroxy-9-cis-retinoic acid, 4-hydroxy-9-cis-retinoic acid-d5 (or other suitable internal standard, e.g., Acitretin[7]).

-

Solvents: Acetonitrile (ACN), Methanol (MeOH), Methyl-tert-butyl ether (MTBE), Water (all LC-MS grade).

-

Reagents: Formic acid (FA), Acetic acid (reagent grade or higher).

-

Plasma: Human plasma (K2-EDTA), fat-soluble vitamin-depleted serum for calibration curve preparation.[8][9]

-

Equipment: UHPLC system, triple quadrupole mass spectrometer with ESI source, refrigerated centrifuge, nitrogen evaporator, analytical balance, vortex mixer.

Critical Consideration: Retinoids are highly susceptible to photoisomerization and oxidation.[7][10] All sample handling and preparation steps must be performed under yellow or red light, and amber-colored labware should be used to prevent degradation.[7][11]

Detailed Experimental Protocol

Preparation of Standards and Quality Controls

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve 4-hydroxy-9-cis-retinoic acid and the internal standard (IS) in methanol to prepare individual stock solutions. Store at -80°C.

-

Working Solutions: Prepare intermediate and working standard solutions by serial dilution of the stock solutions with a 50:50 (v/v) Methanol:Water mixture. These solutions will be used to spike calibration standards and quality control (QC) samples.

-

Calibration Curve: Prepare calibration standards by spiking appropriate amounts of the working standard solution into a surrogate matrix (e.g., fat-soluble vitamin-depleted serum) to achieve a concentration range of approximately 0.1–100 ng/mL.

-

Quality Controls (QC): Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.

Sample Preparation: Liquid-Liquid Extraction (LLE)

Causality: LLE is chosen over simpler protein precipitation (PPT) methods because it typically yields a cleaner extract.[8] This is crucial for minimizing ion suppression in the mass spectrometer and achieving a lower limit of quantitation (LLOQ), which is necessary for measuring low-level endogenous metabolites.

-

Aliquot: To a 1.5 mL amber microcentrifuge tube, add 200 µL of plasma sample, calibrator, or QC.

-

Internal Standard Spiking: Add 20 µL of the internal standard working solution (e.g., at 500 ng/mL) to each tube and vortex briefly.

-

Protein Precipitation: Add 200 µL of cold acetonitrile to each sample, vortex for 1 minute to precipitate proteins.[8]

-

Extraction: Add 1.2 mL of MTBE, vortex vigorously for 2 minutes, and then centrifuge at 13,000 rpm for 10 minutes at 4°C.[8][12]

-

Collection: Carefully transfer the upper organic layer to a clean amber tube.

-

Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 30-35°C.[13]

-

Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 75% Mobile Phase A: 25% Mobile Phase B) and transfer to an autosampler vial for analysis.

UHPLC Method

Causality: A C18 reversed-phase column is selected for its excellent retention and separation of hydrophobic molecules like retinoids.[9] A gradient elution is necessary to first retain the polar metabolites and then elute the more hydrophobic parent compounds within a reasonable timeframe, while ensuring sharp peak shapes and good resolution from isomers.[1][3]

| Parameter | Recommended Value |

| Column | Reversed-phase C18, e.g., Accucore C18 (100 x 2.1 mm, 2.6 µm)[9] |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Methanol with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 10 µL |

| Gradient Program | See Table 1 below |

Table 1: UHPLC Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |

| 0.00 | 75 | 25 | 6 |

| 0.50 | 75 | 25 | 6 |

| 5.00 | 2 | 98 | 6 |

| 6.00 | 2 | 98 | 6 |

| 6.10 | 75 | 25 | 6 |

| 8.00 | 75 | 25 | 6 |

Mass Spectrometry Method

Causality: Positive mode Electrospray Ionization (ESI) is often effective for retinoids, though Atmospheric Pressure Chemical Ionization (APCI) can also be used and may offer better signal with less background in some cases.[3][5] The SRM transitions are selected for their specificity and intensity. The precursor ion ([M+H]+) is isolated in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is monitored in the third quadrupole (Q3). This dual-mass filtering provides exceptional selectivity.

Table 2: Mass Spectrometry Parameters

| Parameter | Setting |

| Ionization Mode | ESI Positive |

| Spray Voltage | +4500 V |

| Source Temperature | 550°C |

| Curtain Gas | 30 psi |

| Ion Source Gas 1 (Nebulizer) | 50 psi |

| Ion Source Gas 2 (Heater) | 60 psi |

| Dwell Time | 150 ms |

| Compound | Precursor (Q1) m/z |

| 4-hydroxy-9-cis-RA | 317.2 |

| 4-hydroxy-9-cis-RA-d5 (IS) | 322.2 |

*Note: These transitions are proposed based on the structure (C₂₀H₂₈O₃, MW=316.44) and common fragmentation patterns of retinoids involving cleavage of the polyene chain. These values must be empirically optimized on the specific mass spectrometer being used.

Data Analysis and Method Performance

-

Quantification: Create a calibration curve by plotting the peak area ratio (analyte/IS) versus the nominal concentration of the calibrators. Apply a linear regression with a 1/x² weighting. Determine the concentration of the analyte in QC and unknown samples from this curve.

-

Validation: The method should be validated according to regulatory guidelines, assessing linearity, accuracy, precision, selectivity, recovery, and stability.

Table 3: Typical Method Performance Characteristics

| Parameter | Target Acceptance Criteria |

| Linearity (r²) | ≥ 0.99 |

| LLOQ | Signal-to-noise ratio > 10; accuracy and precision within ±20%[14] |

| Accuracy | Within ±15% of the nominal value (±20% at LLOQ) |

| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |

| Matrix Effect | Should be consistent across different lots of plasma and compensated for by the internal standard.[15] |

| Recovery | Should be consistent and reproducible, though not necessarily 100%.[15] |

Troubleshooting

| Issue | Potential Cause | Suggested Solution |

| Low or No Signal | Analyte degradation; improper MS tuning; poor extraction recovery. | Work under yellow light; re-optimize MS parameters with pure standard; check extraction solvent volumes and technique. |

| High Background/Interferences | Matrix effects; contaminated solvent or glassware. | Optimize chromatography for better separation; use fresh, high-purity solvents; ensure clean sample preparation. |

| Poor Peak Shape | Column degradation; improper reconstitution solvent; sample overload. | Replace column; ensure reconstitution solvent matches initial mobile phase; inject a smaller volume or dilute sample. |

| Inconsistent Results (%CV > 15%) | Inconsistent sample preparation; autosampler variability; analyte instability. | Standardize all pipetting and vortexing steps; check autosampler for leaks/bubbles; analyze samples immediately after prep. |

Conclusion

This application note provides a comprehensive and scientifically grounded LC-MS/MS protocol for the quantitative analysis of 4-hydroxy-9-cis-retinoic acid in human plasma. By implementing careful sample handling to prevent analyte degradation, optimizing the liquid-liquid extraction, and developing a selective UHPLC-MS/MS method, researchers can achieve the sensitivity and specificity required for demanding applications in clinical and pharmaceutical research. The detailed rationale and troubleshooting guide serve as a valuable resource for both method implementation and future development.

References

-

SCIEX. (n.d.). Sensitive and accurate quantitation of retinoic acid isomers in biological samples. Retrieved from [Link]

-

Yuan, Y., & Cadenas, E. (2014). A sensitive and specific method for measurement of multiple retinoids in human serum with UHPLC-MS/MS. Journal of Lipid Research, 55(11), 2445–2453. Retrieved from [Link]

- Doyle, R. M., & Kline, J. (2017). LC-MS-MS Quantitative Analysis of 12 Retinoids, Derivatives and Metabolites in Serum for Clinical Research Use. Thermo Fisher Scientific.

-

Kane, M. A., Folias, A. E., Wang, C., & Napoli, J. L. (2005). Quantification of endogenous retinoic acid in limited biological samples by LC/MS/MS. Biochemical Journal, 388(Pt 1), 363–369. Retrieved from [Link]

-

Dzerk, A. M., Carlson, A., Loewen, G. R., Shirley, M. A., & Lee, J. W. (1998). A HPLC method for the determination of 9-cis retinoic acid (ALRT1057) and its 4-oxo metabolite in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 16(6), 1013–1019. Retrieved from [Link]

-

Kane, M. A., Chen, N., & Napoli, J. L. (2008). Quantitative profiling of endogenous retinoic acid in vivo and in vitro by tandem mass spectrometry. Analytical Chemistry, 80(5), 1702–1710. Retrieved from [Link]

-

SCIEX. (n.d.). Sensitive and Accurate Quantitation of Retinoic Acid Isomers in Biological Samples. Retrieved from [Link]

-

Zhang, D., Fu, Y., Yin, L., Liu, L., & Li, Y. (2014). Validation of a Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry Method for Determination of All-Trans Retinoic Acid in Human Plasma and Its Application to a Bioequivalence Study. Molecules, 19(1), 1049–1061. Retrieved from [Link]

-

Tang, X., & Gudas, L. J. (2011). Rapid measurement of retinol, retinal, 13-cis-retinoic acid and all-trans. Journal of Food and Drug Analysis, 19(2), 200-206. Retrieved from [Link]

-

Li, Y., et al. (2024). Chemical Derivatization and Paper Spray Ionization Mass Spectrometry for Fast Screening of Retinoic Acid in Cosmetics. Molecules, 29(19), 4491. Retrieved from [Link]

-

Chen, Y. R., et al. (2021). Determination of 13-cis-Retinoic Acid and Its Metabolites in Plasma by Micellar Electrokinetic Chromatography Using Cyclodextrin-Assisted Sweeping for Sample Preconcentration. Molecules, 26(19), 5865. Retrieved from [Link]

-

Portland Press. (2005). Quantification of endogenous retinoic acid in limited biological samples by LC/MS/MS. Biochemical Journal. Retrieved from [Link]

-

Barua, A. B. (1989). Determination of Retinol and Retinoic Acid in Capillary Blood by High Performance Liquid Chromatography. Journal of Liquid Chromatography, 12(12), 2329-2340. Retrieved from [Link]

-

NASA Technical Reports Server. (2001). Retinoid quantification by HPLC/MS(n). Retrieved from [Link]

-

PeerJ. (2026). Proteome-wide analysis by liquid chromatography tandem mass spectrometry reveals the role of retinoic acid during adipogenesis in human bone mesenchymal stem cells. Retrieved from [Link]

-

Liu, Y., et al. (2010). Simultaneous determination and occurrence of retinoic acids and their 4-oxo metabolites in Liaodong Bay. Environmental Toxicology and Chemistry, 29(11), 2447-2453. Retrieved from [Link]

-

Arnhold, T., et al. (1996). Identification of 9-cis-retinoic acid, 9,13-di-cis-retinoic acid, and 14-hydroxy-4,14-retro-retinol in human plasma after liver consumption. The American Journal of Clinical Nutrition, 64(4), 487-493. Retrieved from [Link]

-

ResearchGate. (2008). Quantitative Profiling of Endogenous Retinoic Acid in Vivo and in Vitro by Tandem Mass Spectrometry. Retrieved from [Link]

-

DiVA Portal. (2021). Stability testing of all-trans-retinol in an experimental cosmetic formulation and in methanol and methanol containing butylhydroxytoluene. Retrieved from [Link]

-

Unich. (2024). A stability indicating RP-HPLC-UV assay method for the simultaneous determination of hydroquinone, tretinoin. Journal of Pharmaceutical and Biomedical Analysis, 243, 116010. Retrieved from [Link]

Sources

- 1. sciex.com [sciex.com]

- 2. ntrs.nasa.gov [ntrs.nasa.gov]

- 3. sciex.com [sciex.com]

- 4. Proteome-wide analysis by liquid chromatography tandem mass spectrometry reveals the role of retinoic acid during adipogenesis in human bone mesenchymal stem cells [PeerJ] [peerj.com]

- 5. Quantitative Profiling of Endogenous Retinoic Acid in Vivo and in Vitro by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of 9-cis-retinoic acid, 9,13-di-cis-retinoic acid, and 14-hydroxy-4,14-retro-retinol in human plasma after liver consumption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ues.pku.edu.cn [ues.pku.edu.cn]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. Quantification of endogenous retinoic acid in limited biological samples by LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. diva-portal.org [diva-portal.org]

- 12. A HPLC method for the determination of 9-cis retinoic acid (ALRT1057) and its 4-oxo metabolite in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A sensitive and specific method for measurement of multiple retinoids in human serum with UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. portlandpress.com [portlandpress.com]

- 15. mdpi.com [mdpi.com]

How to solubilize rac 4-Hydroxy-9-cis-retinoic Acid for cell culture experiments

Topic: High-Performance Solubilization & Handling of rac-4-Hydroxy-9-cis-retinoic Acid for Cell Culture Content Type: Application Note & Protocol Audience: Senior Researchers, Cell Biologists, and DMPK Scientists

Executive Summary: The Stability Paradox

rac-4-Hydroxy-9-cis-retinoic Acid (4-OH-9-cis-RA) represents a critical metabolic node in retinoid signaling, often studied as a polar metabolite of 9-cis-retinoic acid (9-cis-RA) mediated by CYP26 enzymes. While it retains high affinity for Retinoid X Receptors (RXR), its handling presents a "stability paradox": the introduction of the 4-hydroxyl group increases polarity, yet the cis-polyene chain remains aggressively susceptible to photo-isomerization and oxidative degradation.

This guide provides a definitive, field-proven protocol to solubilize and maintain the integrity of 4-OH-9-cis-RA. Unlike standard small molecules, this compound requires an "Isolate-Purge-Protect" strategy to prevent its degradation into inactive trans-isomers or 4-oxo derivatives before it ever reaches the cell receptor.

Physicochemical Profile & Critical Constraints

Understanding the molecule is the first step to successful solubilization.

| Property | Value / Characteristic | Implication for Protocol |

| Molecular Formula | C₂₀H₂₈O₃ | Increased polarity vs. parent 9-cis-RA. |

| Molecular Weight | ~316.43 g/mol | Suitable for mM-range stock preparation. |

| Solubility (DMSO) | High (~20–50 mM) | Preferred solvent. Anhydrous grade is mandatory. |

| Solubility (Ethanol) | Moderate (~5–10 mg/mL) | Volatile; prone to evaporation and concentration shifts. |

| Solubility (Aqueous) | Negligible (< 1 µM) | Must be diluted into media immediately; requires carrier protein (Albumin). |

| Light Sensitivity | Extreme | The 9-cis bond rapidly isomerizes to all-trans under UV/Blue light. |

| Oxidation Potential | High | The 4-OH group is a target for further oxidation to 4-oxo species. |

Reagents & Equipment Checklist

-

Compound: rac-4-Hydroxy-9-cis-retinoic Acid (Solid).

-

Primary Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous, ≥99.9%, Sterile Filtered (e.g., Sigma-Aldrich Hybridoma grade).

-

Inert Gas: Argon (preferred) or Nitrogen tank with a low-flow nozzle.

-

Vessels: Amber borosilicate glass vials (silanized preferred to minimize surface loss) with Teflon-lined caps.

-

Lighting: Red LED safety lights or gold fluorescent tube sleeves (strictly no broad-spectrum light).

Protocol: The "Isolate-Purge-Protect" Workflow

Phase A: Preparation of Stock Solution (10 mM)

Objective: Create a stable, concentrated stock in an anhydrous environment.

-

Environment Prep: Darken the room. Switch to red safety lighting. Ensure the biosafety cabinet fan is on but lights are OFF.

-

Weighing: Calculate the mass required for a 10 mM stock.

-

Formula: Mass (mg) = [Concentration (mM) × Volume (mL) × MW ( g/mol )] / 1000

-

Example: To make 1 mL of 10 mM stock: (10 × 1 × 316.43) / 1000 = 3.16 mg .

-

-

Solvent Addition:

-

Add Anhydrous DMSO directly to the vial containing the powder.

-

Crucial Step: Do not vortex vigorously. Retinoids can adhere to the vortex cup or cap if splashed. Instead, use a "pipette-mix" technique: gently aspirate and dispense until the crystal dissolves (usually < 2 minutes).

-

-

Inert Gas Purge:

-

Immediately gently blow a stream of Argon gas over the headspace of the liquid for 10–15 seconds to displace oxygen.

-

Caution: Do not bubble gas through the liquid, as this evaporates the solvent.

-

-

Aliquot & Storage:

-

Divide into single-use aliquots (e.g., 20–50 µL) in amber microtubes.

-

Store at -80°C. Stability is ~6 months at -80°C; only ~1 month at -20°C.

-

Phase B: Preparation of Working Solution (Cell Culture)

Objective: Dilute into aqueous media without precipitation ("crashing out").

-

Thawing: Thaw one aliquot in the dark at room temperature. Do not heat.

-

Intermediate Dilution (Optional but Recommended):

-

If the final target is low nanomolar (e.g., 10 nM), perform a serial dilution in DMSO first to ensure pipetting accuracy.

-

Example: Dilute 10 mM stock 1:100 in DMSO to get 100 µM intermediate.

-

-

Final Dilution into Media:

-

Prepare pre-warmed culture media (37°C).

-

Drop-wise Addition: While swirling the media, add the DMSO stock drop-wise.

-

Limit: Ensure final DMSO concentration is ≤ 0.1% (v/v) to avoid solvent toxicity.

-

-

Serum Consideration: Retinoids bind heavily to BSA/FBS. If using serum-free media, the effective concentration will be significantly higher than in media with 10% FBS. Adjust dosing accordingly.

Visualization: Workflow & Signaling Pathway

Diagram 1: The "Isolate-Purge-Protect" Solubilization Workflow

Caption: Step-by-step workflow emphasizing light protection and inert gas purging to prevent isomerization.

Diagram 2: Biological Context – The RXR Activation Pathway

Understanding why we preserve the cis-conformation: 9-cis retinoids are high-affinity ligands for RXR homodimers and heterodimers.

Caption: 4-OH-9-cis-RA enters the cell, binds RXR, and drives transcription via heterodimer complexes.

Quality Control & Troubleshooting

Self-Validating the Protocol: How do you know your compound hasn't degraded?

-

UV-Vis Spectrum Check:

-

Dissolve a small aliquot in Ethanol/DMSO (1:1000).

-

Scan 200–450 nm.

-

Validation: 9-cis isomers typically show a slight hypsochromic shift (blue shift) compared to all-trans isomers. If the peak matches the all-trans reference standard (approx 350 nm, but compound specific), isomerization has occurred.

-

-

Biological Positive Control:

-

Run a parallel well with standard 9-cis-Retinoic Acid. If 4-OH-9-cis-RA fails to elicit RXR-specific reporter activity (e.g., Luciferase assay) while 9-cis-RA succeeds, suspect degradation or precipitation.

-

Troubleshooting Table:

| Observation | Probable Cause | Corrective Action |

| Precipitation in Media | Concentration too high or rapid addition. | Vortex media while adding DMSO stock dropwise. Do not exceed 20 µM final. |

| Loss of Activity | Photo-isomerization to trans form. | Was the stock exposed to white light? Remake stock under red light. |

| Cell Toxicity | DMSO % too high (>0.1%).[1][2] | Increase stock concentration to reduce DMSO volume added to cells. |

| Inconsistent Replicates | Adsorption to plasticware. | Use glass inserts for HPLC vials; pre-saturate pipette tips if possible. |

References

-

Kane, M. A. (2012).[3] "Analysis, occurrence, and function of 9-cis-retinoic acid." Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids.

-

Heyman, R. A., et al. (1992).[4] "9-cis Retinoic Acid is a High Affinity Ligand for the Retinoid X Receptor."[4][5] Cell.

-

BenchChem. (2025). "Application Notes and Protocols for Solubilizing Retinoid Compounds for Cell Culture." BenchChem Technical Guides.

-

Cayman Chemical. (2024).[3] "9-cis Retinoic Acid Product Information & Handling." Cayman Chemical Datasheets.

-

Rühl, R. (2006). "Methodology to determine the cis/trans isomerization of retinoic acid." Journal of Biochemical and Biophysical Methods.

Sources

Application Notes & Protocols: In Vitro Differentiation Using rac-4-Hydroxy-9-cis-Retinoic Acid

Abstract: This document provides a comprehensive guide for the use of rac-4-Hydroxy-9-cis-retinoic Acid (4-H-9-cis-RA), a biologically active metabolite of retinoic acid, for inducing in vitro cellular differentiation. We will delve into the molecular mechanism of action, provide a detailed, validated protocol for the differentiation of the human promyelocytic leukemia cell line HL-60, and offer methods for validating the differentiated phenotype. This guide is intended for researchers in cell biology, oncology, and drug development seeking to utilize this potent retinoid for their experimental models.

Introduction and Scientific Rationale

Retinoids, a class of compounds derived from vitamin A, are critical regulators of cellular processes, including proliferation, apoptosis, and differentiation.[1] All-trans-retinoic acid (ATRA) is a well-established agent used both in research and clinical settings to induce the differentiation of specific cell types, notably in the treatment of acute promyelocytic leukemia (APL).[2] The biological effects of retinoids are mediated by two families of nuclear receptors: the retinoic acid receptors (RARα, β, γ) and the retinoid X receptors (RXRα, β, γ).[3]

rac-4-Hydroxy-9-cis-retinoic acid is a metabolite of 9-cis-retinoic acid. While many hydroxylated forms of retinoic acid are considered catabolically inactive, certain metabolites retain significant biological activity.[4] The cis configuration at the 9th carbon allows compounds like 9-cis-RA to bind to and activate both RAR and RXR receptors.[5] This dual activity can elicit a broader range of biological responses compared to RAR-selective ligands like ATRA.[6] The addition of a hydroxyl group at the 4th position modulates receptor affinity and specificity, making 4-H-9-cis-RA a valuable tool for dissecting retinoid signaling pathways.

The decision to use 4-H-9-cis-RA is based on its function as a high-affinity ligand that activates the RAR/RXR heterodimer complex, a crucial step in initiating the transcription of genes responsible for cellular differentiation.[3][4] This protocol focuses on the differentiation of HL-60 cells, a well-characterized model for studying myeloid differentiation into granulocyte-like cells.[2][7]

Mechanism of Action: RAR/RXR Signaling

The primary mechanism of action for 4-H-9-cis-RA involves its entry into the cell, transport to the nucleus, and binding to the RAR/RXR heterodimer. This ligand-receptor complex then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes.[8] This binding event recruits co-activator proteins and initiates the transcription of genes that drive the differentiation program, leading to cell cycle arrest and the acquisition of mature cellular functions and morphology.[4][8]

Caption: Experimental workflow for HL-60 cell differentiation.

Step-by-Step Protocol

-

Cell Seeding: Maintain HL-60 cells in suspension culture in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator. Seed the cells at a density of 2 x 10⁵ cells/mL in fresh medium in a new culture flask. [9]2. Induction of Differentiation:

-

Thaw an aliquot of the 1 mM 4-H-9-cis-RA stock solution immediately before use.

-

Add the stock solution directly to the cell culture medium to achieve a final concentration of 1 µM. For example, add 5 µL of 1 mM stock to 5 mL of cell culture.

-

Causality: A concentration of 1 µM is typically sufficient for maximal differentiation of HL-60 cells with retinoids like ATRA. [2]It is a robust starting point for 4-H-9-cis-RA. Continuous exposure is necessary for optimal differentiation. [2]3. Incubation: Incubate the cells for 5 days at 37°C in a 5% CO₂ incubator.

-

Expert Insight: Retinoid stability can be reduced in culture media over time. [10][11]For experiments lasting longer than 48-72 hours, a partial media change with fresh inducer may be considered to maintain effective concentration.

-

-

Harvesting: After 5 days, transfer the cell suspension to a conical tube and centrifuge at 300 x g for 5 minutes. Aspirate the supernatant and resuspend the cell pellet in PBS for subsequent analysis.

Validation and Quality Control

A successful differentiation should be validated by assessing changes in cell morphology, function, and the expression of specific cell surface markers.

Morphological Changes

Undifferentiated HL-60 cells are round, promyelocytic cells. Upon successful differentiation, they will exhibit a decreased nucleus-to-cytoplasm ratio, and the nucleus will become indented or segmented, resembling mature neutrophils. [12]This can be observed using May-Grünwald-Giemsa staining of cytospin preparations.

Functional Assay: NBT Reduction

Differentiated, neutrophil-like cells gain the ability to produce a respiratory burst. This can be measured by their capacity to reduce the yellow, water-soluble Nitroblue Tetrazolium (NBT) to a dark blue, insoluble formazan precipitate. [13][14] Protocol:

-

Resuspend harvested cells at 1 x 10⁶ cells/mL in PBS.

-

Prepare the NBT solution: 1 mg/mL NBT in PBS with 200 ng/mL PMA (PMA stimulates the respiratory burst).

-

Add an equal volume of NBT/PMA solution to the cell suspension.

-

Incubate for 30 minutes at 37°C. [14]5. Observe the cells under a light microscope. Count the percentage of cells containing blue formazan deposits. A successful differentiation will yield >80% NBT-positive cells.

Cell Surface Marker Analysis by Flow Cytometry

Differentiation is accompanied by changes in cell surface protein expression. For myeloid differentiation, the expression of CD11b (Integrin alpha M) is significantly upregulated. [9][12] Protocol:

-

Wash approximately 1 x 10⁶ harvested cells with cold PBS.

-

Resuspend cells in 100 µL of staining buffer (PBS + 1% BSA).

-

Add a saturating concentration of FITC-conjugated anti-human CD11b antibody.

-

Incubate for 30 minutes on ice in the dark.

-

Wash the cells twice with staining buffer.

-

Resuspend in PBS and analyze on a flow cytometer. Compare to an unstained control and an undifferentiated (Day 0) control. Expect a significant shift in fluorescence, with >80% of the cell population becoming CD11b positive. [12]

Data Summary and Troubleshooting

| Parameter | Recommended Condition | Expected Outcome |

| Cell Line | HL-60 | Granulocytic Differentiation |

| Seeding Density | 2 x 10⁵ cells/mL | Ensures cells are in log-phase growth |

| 4-H-9-cis-RA Conc. | 1 µM | >80% differentiation |

| Incubation Time | 5 days | Sufficient time for phenotypic changes |

| Validation Marker | CD11b Expression | >80% positive cells via flow cytometry |

| Functional Assay | NBT Reduction | >80% positive cells (blue precipitate) |

Troubleshooting:

-

Low Differentiation Efficiency:

-

Cause: Inactive 4-H-9-cis-RA. Solution: Use a fresh aliquot; ensure proper storage and handling away from light.

-

Cause: Cell passage number is too high. Solution: Use HL-60 cells below passage 25. [12] * Cause: Suboptimal concentration. Solution: Perform a dose-response curve (e.g., 100 nM, 500 nM, 1 µM, 2 µM).

-

-

High Cell Death:

-

Cause: DMSO toxicity. Solution: Ensure the final DMSO concentration in the culture medium is below 0.1%. [15] * Cause: Compound is cytotoxic at the tested concentration. Solution: Lower the concentration of 4-H-9-cis-RA.

-

References

-

Bio-protocol. (n.d.). 2.10. Nitroblue Tetrazolium (NBT) Reduction Assay. Retrieved from [Link]

-

Hornstein, D., et al. (2022). Protocol for the differentiation of HL-60 cells into a neutrophil-like state. STAR Protocols. Retrieved from [Link]

-

Park, B. H., et al. (1968). The Nitroblue Tetrazolium (NBT) Test. DiVA portal. Retrieved from [Link]

-

Hellum, K. B., & Solberg, C. O. (1977). Standardisation of the Nitroblue-Tetrazolium Test. Scandinavian journal of infectious diseases. Retrieved from [Link]

-

Breitman, T. R., et al. (1980). Induction of differentiation of the human promyelocytic leukemia cell line (HL-60) by retinoic acid. Proceedings of the National Academy of Sciences. Retrieved from [Link]

-

Collie, A. M., et al. (2026). A novel sequential ATRA-DMSO differentiation protocol for HL60 cells results in neutrophil-like cells with enhanced functionality and near-complete loss of nuclear Lamin A/C. bioRxiv. Retrieved from [Link]

-

Gifford, G. E., & Malawista, S. E. (1970). Standardization of the qualitative nitroblue-tetrazolium dye reduction test. OHSU's Digital Collections. Retrieved from [Link]

-

Sharow, K. A., et al. (2012). Retinoic acid stability in stem cell cultures. In Vitro Cellular & Developmental Biology - Animal. Retrieved from [Link]

-

Lu, J., et al. (2021). Differentiation of HL-60 cells in serum-free hematopoietic cell media enhances the production of neutrophil extracellular traps. Experimental and Therapeutic Medicine. Retrieved from [Link]

-

Hornstein, D., et al. (2020). Differentiation of HL-60 cells into primed neutrophils for the evaluation of antiapoptotic effects of poorly soluble nanoparticles. PLOS ONE. Retrieved from [Link]

-

Wikipedia contributors. (n.d.). Retinoic acid. Wikipedia. Retrieved from [Link]

-

Duester, G. (2008). Retinoids regulate stem cell differentiation. Comprehensive Physiology. Retrieved from [Link]

-

Scholz, S., et al. (2022). Effects of all-trans and 9-cis retinoic acid on differentiating human neural stem cells in vitro. Neurotoxicology and Teratology. Retrieved from [Link]

-

Taneja, R., et al. (1996). 9-cis-retinoic acid induces neuronal differentiation of retinoic acid-nonresponsive embryonal carcinoma cells. Experimental Cell Research. Retrieved from [Link]

-

Sharow, K. A., et al. (2012). Retinoic acid stability in stem cell cultures. ResearchGate. Retrieved from [Link]

-

Golczak, M., et al. (2005). Positively charged retinoids are potent and selective inhibitors of the trans-cis isomerization in the retinoid (visual) cycle. PNAS. Retrieved from [Link]

-

Sun, S. Y., et al. (2000). Identification of Receptor-selective Retinoids That Are Potent Inhibitors of the Growth of Human Head and Neck Squamous Cell Carcinoma Cells. Clinical Cancer Research. Retrieved from [Link]

-

Apfel, C., et al. (1995). Characterization of synthetic retinoids with selectivity for retinoic acid or retinoid X nuclear receptors. Journal of Receptor and Signal Transduction Research. Retrieved from [Link]

-

Pijnappel, W. W., et al. (1998). Differential activation of GAL4-RARs and GAL4-RXRs by 9-cis-4-oxo-RA. ResearchGate. Retrieved from [Link]

-

di Masi, A., et al. (2019). Two Opposing Faces of Retinoic Acid: Induction of Stemness or Induction of Differentiation Depending on Cell-Type. International Journal of Molecular Sciences. Retrieved from [Link]

-

Chatzi, C., et al. (2011). Retinoic Acid Functions as a Key GABAergic Differentiation Signal in the Basal Ganglia. PLOS Biology. Retrieved from [Link]

-

Kumar, P., et al. (2024). Molecular Interactions of Selective Agonists and Antagonists with the Retinoic Acid Receptor γ. International Journal of Molecular Sciences. Retrieved from [Link]

-

Ponzoni, M., et al. (1995). Differential effects of N-(4-hydroxyphenyl)retinamide and retinoic acid on neuroblastoma cells. Cancer Research. Retrieved from [Link]

-

Maeng, S., et al. (2011). 9-Cis-Retinoic Acid Induces Growth Inhibition in Retinoid-Sensitive Breast Cancer and Sea Urchin Embryonic Cells via Retinoid X Receptor α and Replication Factor C3. Molecular and Cellular Biology. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Induction of differentiation of the human promyelocytic leukemia cell line (HL-60) by retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. RETINOIDS REGULATE STEM CELL DIFFERENTIATION - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Characterization of synthetic retinoids with selectivity for retinoic acid or retinoid X nuclear receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. Retinoic acid - Wikipedia [en.wikipedia.org]